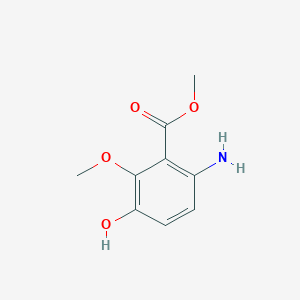
Methyl 6-amino-3-hydroxy-2-methoxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6-amino-3-hydroxy-2-methoxybenzoate is an organic compound with the molecular formula C9H11NO4 It is a derivative of benzoic acid and features functional groups such as an amino group, a hydroxyl group, and a methoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-amino-3-hydroxy-2-methoxybenzoate typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzoic acid derivative.
Methoxylation: Introduction of the methoxy group (-OCH3) is achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Amination: The amino group (-NH2) is introduced via nitration followed by reduction. Nitration is performed using nitric acid and sulfuric acid, and the nitro group is subsequently reduced to an amino group using reducing agents such as iron and hydrochloric acid.
Hydroxylation: The hydroxyl group (-OH) is introduced through hydroxylation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Methyl 6-amino-3-hydroxy-2-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amino group can be reduced to form amines or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or other alkoxides are used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
科学研究应用
Methyl 6-amino-3-hydroxy-2-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in drug development.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Methyl 6-amino-3-hydroxy-2-methoxybenzoate involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow the compound to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Methyl 3-hydroxy-4-methoxybenzoate: Similar structure but lacks the amino group.
Methyl 2-hydroxy-3-methoxybenzoate: Similar structure but with different positioning of functional groups.
Methyl 4-amino-2-methoxybenzoate: Similar structure but with different positioning of functional groups.
Uniqueness
Methyl 6-amino-3-hydroxy-2-methoxybenzoate is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. The presence of both amino and hydroxyl groups in specific positions allows for unique interactions and reactivity compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C9H11NO4 |
|---|---|
分子量 |
197.19 g/mol |
IUPAC 名称 |
methyl 6-amino-3-hydroxy-2-methoxybenzoate |
InChI |
InChI=1S/C9H11NO4/c1-13-8-6(11)4-3-5(10)7(8)9(12)14-2/h3-4,11H,10H2,1-2H3 |
InChI 键 |
NRVVMMXPOBABKV-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1C(=O)OC)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


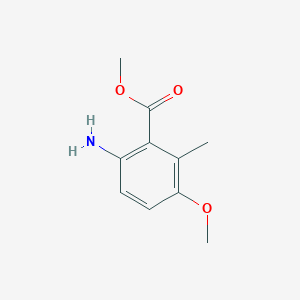
![5-(Benzo[b]thiophen-2-yl)pyrrolidin-2-one](/img/structure/B12969744.png)

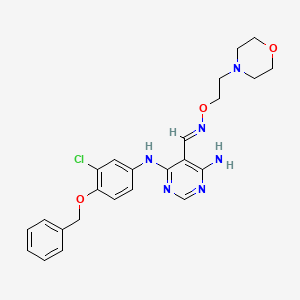
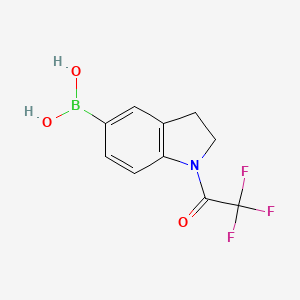

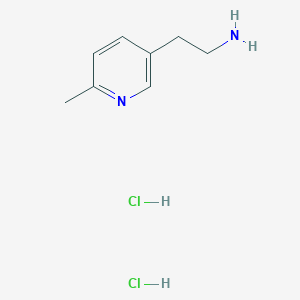
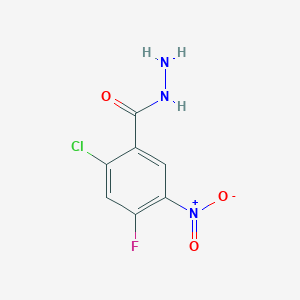
![Ethyl 3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B12969792.png)
![Methyl 3-oxo-2,3-dihydro-1H-benzo[f]indole-2-carboxylate](/img/structure/B12969796.png)




